[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Description
2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy” part of the name. This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.
Properties
Molecular Formula |
C9H15N3O10P2 |
|---|---|
Molecular Weight |
387.18 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19) |
InChI Key |
PIILJQRMNSOCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine 3’,5’-diphosphate can be synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, catalyzed by ribonucleoside-diphosphate reductase . Another method involves reacting deoxycytidine with trisodium phosphate under specific conditions .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine 3’,5’-diphosphate typically involves large-scale synthesis using ribonucleoside-diphosphate reductase to catalyze the formation of deoxyribonucleotides from ribonucleotides . This method ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Deoxycytidine 3’,5’-diphosphate can yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleotides.
Scientific Research Applications
2’-Deoxycytidine 3’,5’-diphosphate has numerous applications in scientific research:
Chemistry: It is used as a substrate in nucleotide synthesis and as a reagent in various chemical reactions.
Biology: It plays a critical role in DNA synthesis and repair, making it essential for studying genetic processes.
Medicine: It is used in the development of antiviral and anticancer therapies, as it can interfere with DNA replication in pathogens and cancer cells.
Mechanism of Action
2’-Deoxycytidine 3’,5’-diphosphate exerts its effects by participating in DNA synthesis and repair. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. This incorporation can interfere with DNA replication in pathogens and cancer cells, leading to their inhibition . The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxycytidine 5’-diphosphate
- 2’-Deoxycytidine 5’-triphosphate
- 2’-Deoxyadenosine 5’-diphosphate
- 2’-Deoxyguanosine 5’-diphosphate
Uniqueness
2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific structure, which includes two phosphate groups attached to the 3’ and 5’ positions of the deoxyribose sugar. This structure allows it to participate in unique biochemical pathways and reactions, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
